Dibenzo[b,E]oxepine-6,11-dione
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Overview
Description
Dibenzo[b,E]oxepine-6,11-dione is a chemical compound with the molecular formula C14H8O3. It is a member of the dibenzoxepine family, which are tricyclic compounds. This compound is known for its unique structure, which includes a fused oxepine ring. This compound has been studied for its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibenzo[b,E]oxepine-6,11-dione can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxybenzophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process. For example, the reaction of 2-hydroxybenzophenone with phosphorus oxychloride (POCl3) can yield dibenz[b,e]oxepin-6,11-dione under reflux conditions .
Industrial Production Methods
Industrial production of dibenz[b,e]oxepin-6,11-dione may involve large-scale synthesis using similar cyclization reactions. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dibenzo[b,E]oxepine-6,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert dibenz[b,e]oxepin-6,11-dione to its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated dibenz[b,e]oxepin-6,11-dione derivatives.
Scientific Research Applications
Dibenzo[b,E]oxepine-6,11-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have investigated its potential as an antifungal and antimicrobial agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of dibenz[b,e]oxepin-6,11-dione involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity may result from disrupting fungal cell membranes or interfering with essential enzymatic processes. In cancer cells, the compound may induce apoptosis (programmed cell death) by targeting specific molecular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Dibenzo[b,E]oxepine-6,11-dione can be compared with other similar compounds in the dibenzoxepine family:
Dibenz[b,f]oxepin: Another member of the dibenzoxepine family with a different ring fusion pattern.
Dibenz[b,e]thiepin: A sulfur analog of dibenz[b,e]oxepin-6,11-dione, which has shown higher antimicrobial activity.
Dibenz[b,e]oxepin-11(6H)-one: A related compound with a similar structure but different functional groups.
The uniqueness of dibenz[b,e]oxepin-6,11-dione lies in its specific ring structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
15128-50-4 |
---|---|
Molecular Formula |
C14H8O3 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
benzo[c][1]benzoxepine-6,11-dione |
InChI |
InChI=1S/C14H8O3/c15-13-9-5-1-2-6-10(9)14(16)17-12-8-4-3-7-11(12)13/h1-8H |
InChI Key |
YOKBSFKAGIUKJN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3OC2=O |
Key on ui other cas no. |
15128-50-4 |
Origin of Product |
United States |
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